N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a 4-chlorobenzo[d]thiazole moiety linked to a 4-(morpholinosulfonyl)benzoyl group. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a sulfonamide-functionalized aromatic system with a halogenated benzothiazole scaffold. The following sections extrapolate insights from structurally related compounds to infer its properties and behavior.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c19-14-5-6-15(17-16(14)20-11-27-17)21-18(23)12-1-3-13(4-2-12)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHPTWKCHYNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole ring is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated benzothiazole is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Morpholine: The sulfonylated intermediate is then coupled with morpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings and the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the sulfonyl group can form strong hydrogen bonds with proteins, potentially inhibiting their function. The morpholine ring enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include sulfonamide-linked triazoles and benzothiazole derivatives. Key comparisons are summarized below:
Key Observations :
The 4-chloro substituent on the benzothiazole may induce stronger electron-withdrawing effects than the 2,4-difluorophenyl group in triazoles [7–9], altering binding kinetics in enzymatic targets.
Spectral Signatures :
- Unlike hydrazinecarbothioamides [4–6], the target compound lacks a C=S group, evidenced by the absence of IR bands at ~1250 cm⁻¹. Instead, its amide C=O stretch (~1680 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) dominate .
- The absence of tautomerism (unlike triazoles [7–9]) simplifies its NMR profile, with distinct signals for the benzamide NH and morpholine protons .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a 4-(morpholinosulfonyl)benzoyl chloride with 4-chlorobenzo[d]thiazol-7-amine, contrasting with the multi-step Friedel-Crafts and cyclization routes used for triazoles [7–9] .
Pharmacological Implications
- Triazole Derivatives [7–9]: Demonstrated activity against cancer cell lines via tubulin inhibition or kinase modulation. Their phenylsulfonyl groups may hinder membrane permeability compared to the target’s morpholino group .
- Benzothiazole Analogs: Known for anticancer and antimicrobial properties, often attributed to intercalation or topoisomerase inhibition. The 4-chloro substitution may enhance DNA-binding affinity relative to non-halogenated analogs .
Biological Activity
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a morpholinosulfonyl group, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 351.82 g/mol.
Target Enzymes
This compound primarily acts as an inhibitor of two key kinases:
- Casein Kinase 2 (CK2)
- Glycogen Synthase Kinase-3 Beta (GSK3β)
These kinases play critical roles in various cellular processes, including cell proliferation and survival. By inhibiting these enzymes, the compound can modulate signaling pathways that are often dysregulated in cancer and other diseases.
Biochemical Pathways
The inhibition of CK2 and GSK3β leads to the stabilization of the tumor suppressor protein PTEN, which is normally phosphorylated and inactivated by these kinases. This stabilization can enhance the PI3K/Akt signaling pathway, promoting apoptosis in cancer cells.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including:
- MCF-7 (breast cancer)
- Caco-2 (colorectal cancer)
The compound has demonstrated IC50 values in the micromolar range, indicating potent growth inhibition. For instance, one study reported an IC50 value of 3.96 ± 0.21 µM against MCF-7 cells, suggesting strong anticancer properties .
Mechanism of Inducing Apoptosis
The compound induces apoptosis through several mechanisms:
- Upregulation of Pro-apoptotic Proteins : It enhances levels of Bax while reducing Bcl-2, promoting apoptotic signaling.
- Activation of Caspases : Increased activity of caspases 9 and 3 has been observed, further driving apoptosis in treated cells.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.96 ± 0.21 | Apoptosis induction |
| Anticancer | Caco-2 | 5.87 ± 0.37 | Apoptosis induction |
| Kinase Inhibition | CK2 | Not specified | Stabilizes PTEN |
| Kinase Inhibition | GSK3β | Not specified | Stabilizes PTEN |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions. (ii) Introduction of the 4-chloro substituent using chlorinating agents like POCl₃. (iii) Sulfonylation with morpholine sulfonyl chloride under controlled pH (7–8) to avoid side reactions. (iv) Coupling with 4-(morpholinosulfonyl)benzamide via amide bond formation using CDI (1,1'-carbonyldiimidazole) as a coupling agent.
- Key Parameters : Temperature (80–120°C for cyclization), solvent choice (DMF for sulfonylation), and catalysts (e.g., triethylamine for pH control) .
Q. How can structural characterization of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro group at C4 of benzothiazole, morpholinosulfonyl at C4 of benzamide).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ at ~450–460 g/mol range).
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the morpholinosulfonyl group .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity in SAR studies?
- Methodology :
- Comparative Analysis : Synthesize analogs (e.g., replace 4-chloro with methoxy or methyl groups) and test against targets (e.g., kinases, proteases).
- Data Interpretation : Use IC₅₀ values to correlate electronic effects (e.g., electron-withdrawing Cl enhances binding to hydrophobic enzyme pockets).
- Case Study : Analogous compounds with 4-ethoxy or 4-methyl substituents showed reduced potency compared to 4-chloro derivatives, suggesting halogen bonding is critical .
Q. How can contradictions in reported bioactivity data be resolved?
- Root Cause Analysis :
- Check purity (HPLC ≥95%) and confirm absence of isomers (e.g., Z/E configurations in imine derivatives).
- Validate assay conditions (e.g., pH-dependent solubility of sulfonamide groups affects IC₅₀).
- Resolution Strategy : Reproduce assays with standardized protocols (e.g., use DMSO stock solutions at <0.1% v/v to avoid solvent interference) .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Approaches :
- Prodrug Design : Introduce phosphate or acetate groups on the morpholinosulfonyl moiety.
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations.
- Evidence : Morpholinosulfonyl derivatives exhibit enhanced aqueous solubility (2–5 mg/mL in PBS) compared to non-sulfonylated analogs .
Q. How can computational modeling predict target interactions?
- Workflow :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., PARP-1).
- MD Simulations : Assess stability of ligand-target complexes (RMSD <2 Å over 100 ns).
- Validation : Correlate docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC₅₀ values .
Methodological Challenges
Q. What purification techniques are effective for isolating high-purity batches?
- Protocol :
- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove sulfonamide byproducts.
Q. How can stability under physiological conditions be assessed?
- Assays :
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
- Thermal Stability : TGA/DSC to determine decomposition temperature (>200°C indicates shelf stability).
- Findings : Morpholinosulfonyl group confers resistance to hydrolysis at pH 7.4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
